Furan vs. Thiophene Heterocycle: Altered Polarity and Predicted LogP
Replacement of the furan oxygen with sulfur (thiophene) in the 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid analog reduces the calculated polar surface area from 83.22 Ų to 70.08 Ų and increases LogP from 1.83 to ~2.5 [1]. This shift increases lipophilicity, which can alter membrane permeability and off-target binding profiles [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and LogP |
|---|---|
| Target Compound Data | PSA = 83.22 Ų; LogP = 1.83 (predicted) |
| Comparator Or Baseline | 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid: PSA = 70.08 Ų; LogP = ~2.5 (predicted) |
| Quantified Difference | PSA reduction of 13.14 Ų; LogP increase of ~0.7 units |
| Conditions | Calculated using ChemAxon or ACD/Labs algorithms |
Why This Matters
Lower PSA may improve passive membrane diffusion but could reduce aqueous solubility, directly impacting formulation and dosing strategies.
- [1] ChemSrc. 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid. CAS No. 870719-85-0. Physicochemical Properties. 2018. View Source
- [2] ChemSrc. 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid. CAS No. 763109-79-1. Physicochemical Properties. 2018. View Source
